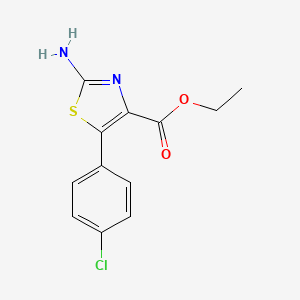
4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane, also known as TMTB, is a boron-containing organic compound that is used in a variety of scientific and industrial applications. TMTB has a unique structure, with a boron atom surrounded by four methyl groups and two trifluoromethyl groups. This structure gives TMTB unique properties, making it useful for many applications.
Scientific Research Applications
Catalytic Reduction of Ketones
The reduction of ketones using pinacolborane, a variant of the compound , is catalyzed efficiently in the presence of sodium tert-butoxide. This reaction is notable for its high yield and broad applicability, including the complete conversion of aryl and dialkyl ketones. The active hydride source, identified as trialkoxyborohydride, plays a crucial role in this process, demonstrating the utility of such boron compounds in synthetic chemistry (Query et al., 2011).
Synthesis of Benzyloxycyanophenylboronic Esters
Research has shown the successful synthesis of new benzyloxycyanoboronic esters utilizing 4,4,5,5-tetramethyl-[1,3,2]-dioxaborolane derivatives. These esters have potential applications in various fields, including organic synthesis and materials science, highlighting the versatility of boron-based compounds in facilitating complex chemical transformations (El Bialy et al., 2011).
Synthesis of Pinacolylboronate-Substituted Stilbenes
The creation of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives showcases the compound's application in synthesizing boron-containing polyenes. These compounds are valuable intermediates for creating new materials for technologies such as LCD displays, as well as potential therapeutics for neurodegenerative diseases, demonstrating the compound's impact on both materials science and biomedical research (Das et al., 2015).
Borylation of Arylbromides
The compound has been used in the borylation of arylbromides, a critical step in synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes. This method, leveraging palladium catalysis, offers a more effective alternative to conventional borylation techniques, particularly for substrates with sulfonyl groups, underscoring the compound's utility in advanced organic synthesis and materials science (Takagi & Yamakawa, 2013).
Mechanism of Action
Target of Action
The primary targets of 4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane, also known as 2-(TRIFLUOROMETHYL)BENZYLBORONIC ACID PINACOL ESTER, are nitrogen-heterocycles . These targets play a crucial role in various biochemical reactions, particularly in carbon-carbon coupling and carbon heterocoupling reactions .
Mode of Action
The compound interacts with its targets through a substitution reaction . It acts as a bifunctional reagent, rendering the heteroarene more electrophilic and delivering the trifluoromethoxy group . This interaction results in the transformation of nitrogen-heterocycles to the corresponding trifluoromethyl or higher perfluoroalkyl ethers .
Biochemical Pathways
The compound affects the biochemical pathways involved in carbon-carbon coupling and carbon heterocoupling reactions . The downstream effects of these pathways include the synthesis of various organic compounds, which have significant applications in medicinal chemistry and drug development .
Pharmacokinetics
The compound’s stability in water and air suggests that it may have favorable pharmacokinetic properties .
Result of Action
The result of the compound’s action is the transformation of nitrogen-heterocycles to the corresponding trifluoromethyl or higher perfluoroalkyl ethers . This transformation is crucial for the synthesis of various organic compounds with potential applications in medicinal chemistry and drug development .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is stable in water and air, which suggests that it can maintain its efficacy in various environmental conditions . .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[[2-(trifluoromethyl)phenyl]methyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O2/c1-12(2)13(3,4)20-15(19-12)9-10-7-5-6-8-11(10)14(16,17)18/h5-8H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUQCNKMNNXCHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458090 |
Source


|
| Record name | 4,4,5,5-Tetramethyl-2-{[2-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475250-54-5 |
Source


|
| Record name | 4,4,5,5-Tetramethyl-2-{[2-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
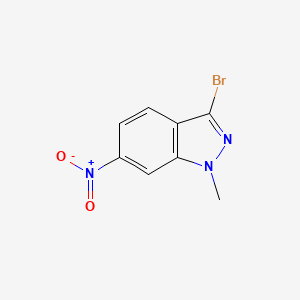
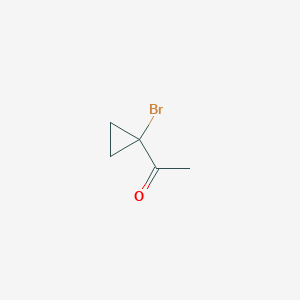
![3,5'-Dimethyl-[2,2']bipyridinyl](/img/structure/B1338597.png)
![(5aR,10aR)-Tetrahydrodithiazolo[3,4-a:3',4'-d]pyrazine-5,10(3H,8H)-dione](/img/structure/B1338600.png)
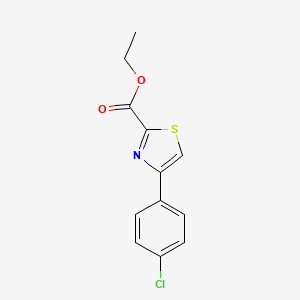


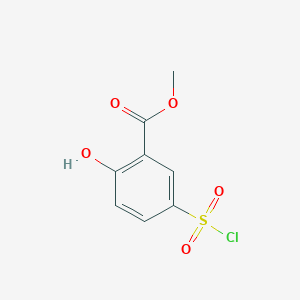
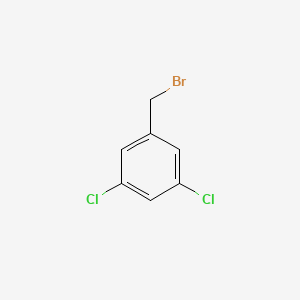
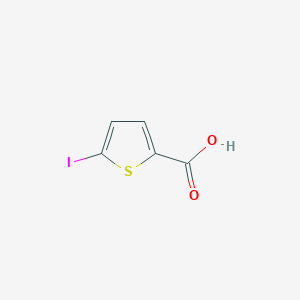


![N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1338619.png)
